methyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate - 1105209-52-6

methyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate

Catalog Number: EVT-3218437
CAS Number: 1105209-52-6
Molecular Formula: C15H11ClN2O3S
Molecular Weight: 334.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Anticancer Activity: Some thienopyrimidine derivatives demonstrate significant anticancer activity against various cancer cell lines, including breast cancer, cervical cancer, and colon cancer. []
  • Antiviral Activity: Certain thienopyrimidine compounds exhibit antiviral activity against human rhinovirus. []
  • Anti-Inflammatory and Antinociceptive Activity: Several thienopyrimidine derivatives show promising anti-inflammatory and antinociceptive properties. []
  • Modulation of Protein Kinase C Activity: Thienopyrimidine derivatives can act as modulators of protein kinase C (PKC) activity, impacting cell cycle progression and apoptosis. [, ]
Future Directions

References:[1] Synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. [3] Identification of a Novel Inhibitor of Human Rhinovirus Replication and Inflammation in Airway Epithelial Cells. [4] Design, synthesis, antinociceptive, and anti-inflammatory properties of thiazolopyrimidine derivatives. [6] Effect of novel modulators of protein kinase C activity upon chemotherapy-induced differentiation and apoptosis in myeloid leukemic cells. [7] E¡ect of novel modulators of protein kinase C activity upon chemotherapy-induced di¡erentiation and apoptosis in myeloid leukemic cells.

4-{[2-[(2-Cyanobenzyl)thio]-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoic acid (SPL-334)

  • Compound Description: SPL-334 is a potent and selective pharmacological inhibitor of S-nitrosoglutathione reductase (GSNOR). In preclinical models, it has demonstrated efficacy in attenuating bleomycin-induced inflammation and fibrosis, suggesting potential as a therapeutic agent for interstitial lung disease (ILD) [].

4‐[[2‐[[(3‐Cyanophenyl)methyl]thio]‐4‐oxothieno‐[3,2‐d]pyrimidin‐3(4H)‐yl]methyl]‐benzoic acid (C3m)

  • Compound Description: Initially characterized as a GSNOR inhibitor, C3m was found to decrease human rhinovirus (RV) replication and the expression of pro-inflammatory mediators in airway epithelial cells []. This antiviral effect was later attributed to off-target activity, specifically the reduction of intercellular adhesion molecule 1 (ICAM-1) transcription and increased shedding of soluble ICAM-1 protein [].
  • Relevance: Similar to SPL-334, C3m shares the thieno[3,2-d]pyrimidin-4(3H)-one scaffold with methyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate []. C3m differs by a 2-[[(3‐cyanophenyl)methyl]thio] substituent on the thieno ring and a (4-carboxyphenyl)methyl group at N3, resulting in distinct biological activities [].

(R)-2-(4-(6-(4-Chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-2-methoxyphenoxy)-1-cyclopropylethyl butanoate

  • Compound Description: This compound is identified as a potent and selective melanin-concentrating hormone receptor 1 (MCH1R) antagonist []. MCH1R antagonism is a promising target for the treatment of obesity, diabetes, and anxiety.
  • Relevance: This compound and methyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate share a nearly identical core structure, with a 4-chlorophenyl group at the 7-position of the thieno[3,2-d]pyrimidin-4(3H)-one ring system []. The key difference lies in the substituent at N3. In this related compound, a (R)-2-(2-methoxyphenoxy)-1-cyclopropylethyl butanoate group is present, compared to the simpler methyl acetate group in the compound of interest []. This difference suggests potential for varied pharmacological profiles.

(S)-((R)-2-(4-(6-(4-Chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-2-methoxyphenoxy)-1-cyclopropylethyl) 2-amino-3-methylbutanoate

  • Compound Description: This compound, closely related to the previous entry, is also described as a potent and selective MCH1R antagonist []. The presence of the amino acid-derived substituent suggests potential for improved pharmacokinetic properties or unique interactions with the target.
  • Relevance: Similar to the previous compound and methyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate, this derivative shares the 4-chlorophenyl group at the 7-position of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold []. It differs by a (S)-((R)-2-(2-methoxyphenoxy)-1-cyclopropylethyl) 2-amino-3-methylbutanoate substituent at N3 []. This structural variation emphasizes the versatility of the core scaffold for developing compounds with specific receptor binding properties.

3-Methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one (2)

  • Compound Description: Compound 2 serves as a crucial starting material in the synthesis of various substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, many exhibiting potent anticancer activity in vitro [].
  • Relevance: This compound is structurally analogous to methyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate, sharing the thieno[3,2-d]pyrimidin-4(1H)-one core structure. The key differences are the presence of a phenyl group at the 6-position (compared to 3-chlorophenyl) and a thioxo group at the 2-position instead of the 4-oxo group in the main compound []. Despite these differences, the shared core structure highlights the potential of these compounds as scaffolds for developing anticancer agents [].

Properties

CAS Number

1105209-52-6

Product Name

methyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate

IUPAC Name

methyl 2-[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetate

Molecular Formula

C15H11ClN2O3S

Molecular Weight

334.8

InChI

InChI=1S/C15H11ClN2O3S/c1-21-12(19)6-18-8-17-13-11(7-22-14(13)15(18)20)9-3-2-4-10(16)5-9/h2-5,7-8H,6H2,1H3

InChI Key

NZSRYAHSUYBODF-UHFFFAOYSA-N

SMILES

COC(=O)CN1C=NC2=C(C1=O)SC=C2C3=CC(=CC=C3)Cl

Canonical SMILES

COC(=O)CN1C=NC2=C(C1=O)SC=C2C3=CC(=CC=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.